

reactivity profile of the aldehyde group in "4-Bromo-2-iodobenzaldehyde"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Bromo-2-iodobenzaldehyde**

Cat. No.: **B1523704**

[Get Quote](#)

An In-depth Technical Guide to the Reactivity Profile of **4-Bromo-2-iodobenzaldehyde**

For Researchers, Scientists, and Drug Development Professionals

Abstract

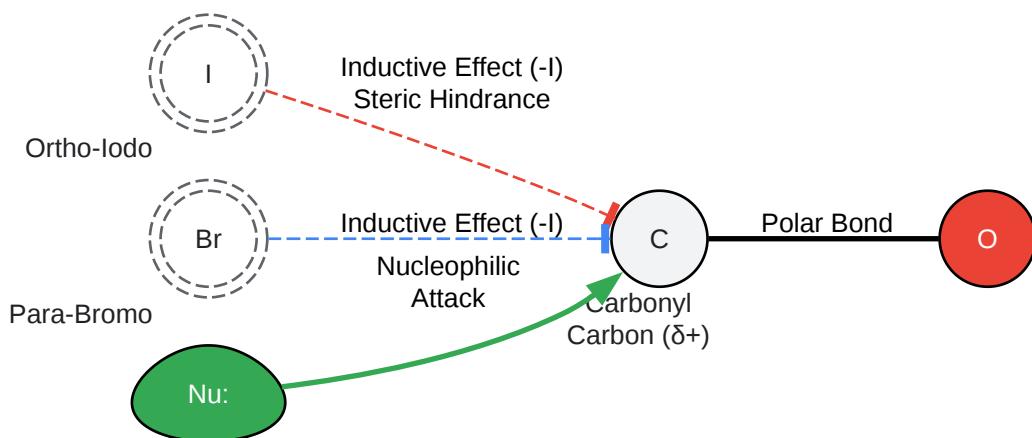
4-Bromo-2-iodobenzaldehyde is a trifunctional synthetic intermediate of significant interest in medicinal chemistry and materials science.^[1] Its molecular architecture, featuring a reactive aldehyde group alongside two different halogen atoms (bromine and iodine) at strategic positions, presents a unique platform for complex molecular engineering. The distinct electronic and steric environment of the aldehyde, coupled with the differential reactivity of the carbon-iodine and carbon-bromine bonds, allows for a high degree of control in sequential chemical transformations. This guide provides a comprehensive analysis of the aldehyde's reactivity profile, detailing the influence of the halogen substituents and outlining its application in both carbonyl-centric reactions and advanced, chemoselective cross-coupling strategies. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are provided to facilitate the practical application of this versatile building block.

Core Reactivity Principles: An Overview

The synthetic utility of **4-Bromo-2-iodobenzaldehyde** is rooted in the orthogonal reactivity of its three functional sites. This allows for precise, stepwise modifications, where one site can be altered while the others remain dormant.

- Aldehyde Group: Serves as a classic electrophilic center for nucleophilic addition, oxidation, reduction, and condensation reactions.[2] Its reactivity is modulated by the electronic and steric effects of the adjacent halogen substituents.
- Carbon-Iodine Bond (C-I): The weaker of the two carbon-halogen bonds, making it the preferred site for initial palladium-catalyzed cross-coupling reactions.[3][4]
- Carbon-Bromine Bond (C-Br): More robust than the C-I bond, it typically remains intact under conditions designed to functionalize the iodo-position, serving as a handle for a subsequent cross-coupling event.[3][5]

This differential reactivity is the cornerstone of its use in multi-step synthetic campaigns.



Start:
4-Bromo-2-iodobenzaldehyde

Selective C-I
Functionalization

Step 1: Sonogashira Coupling
(Terminal Alkyne, Pd/Cu cat.)

Intermediate:
4-Bromo-2-(alkynyl)benzaldehyde

C-Br
Functionalization

Step 2: Suzuki Coupling
(Arylboronic Acid, Pd cat.)

Final Product:
4-Aryl-2-(alkynyl)benzaldehyde

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromo-2-iodobenzaldehyde | C7H4BrIO | CID 53231310 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC
[pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [reactivity profile of the aldehyde group in "4-Bromo-2-iodobenzaldehyde"]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1523704#reactivity-profile-of-the-aldehyde-group-in-4-bromo-2-iodobenzaldehyde\]](https://www.benchchem.com/product/b1523704#reactivity-profile-of-the-aldehyde-group-in-4-bromo-2-iodobenzaldehyde)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com